molecular formula C23H20ClN7O B12471202 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide

Cat. No.: B12471202
M. Wt: 445.9 g/mol
InChI Key: MJHFMNNNLWHJGM-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a glycinamide moiety

Properties

Molecular Formula

C23H20ClN7O

Molecular Weight

445.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C23H20ClN7O/c24-16-11-13-19(14-12-16)26-20(32)15-25-21-29-22(27-17-7-3-1-4-8-17)31-23(30-21)28-18-9-5-2-6-10-18/h1-14H,15H2,(H,26,32)(H3,25,27,28,29,30,31)

InChI Key

MJHFMNNNLWHJGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the glycinamide and chlorophenyl groups . The reaction conditions often require the use of solvents such as dichloromethane and protective atmospheres like nitrogen to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

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